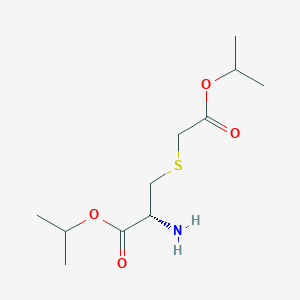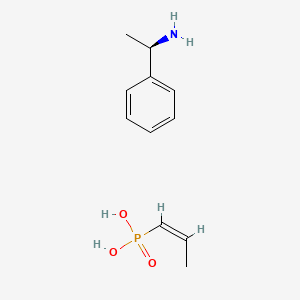
cis-Propenylphosphonic Acid (R)-(+)-a-Methylbenzylamine Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt: is an organic salt with the molecular formula C₃H₇O₃P(C₈H₁₁N).
Vorbereitungsmethoden
The preparation of cis-Propenylphosphonic Acid involves several steps:
Starting Materials: The process begins with propargyl alcohol and phosphorus trichloride.
Reaction Steps:
Industrial Production: Industrial methods for producing cis-Propenylphosphonic Acid typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions: Typical reagents include phosphotungstic acid and other catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential as an inhibitor of fatty acid biosynthesis, making it effective against antibiotic-resistant strains of bacteria.
Medicine: It is used in the microbial production of Fosfomycin, an antibiotic used to treat urinary tract infections.
Industry: The compound is utilized in the production of antibacterial materials and other industrial applications.
Wirkmechanismus
The mechanism of action of cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in fatty acid biosynthesis, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the biosynthesis of fatty acids, leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
cis-Propenylphosphonic Acid ®-(+)-a-Methylbenzylamine Salt can be compared with other similar compounds:
Similar Compounds: Some similar compounds include other phosphonic acids and their derivatives.
Uniqueness: The unique aspect of this compound lies in its specific molecular structure and its ability to inhibit fatty acid biosynthesis, making it effective against antibiotic-resistant bacteria.
Eigenschaften
Molekularformel |
C11H18NO3P |
|---|---|
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
(1R)-1-phenylethanamine;[(Z)-prop-1-enyl]phosphonic acid |
InChI |
InChI=1S/C8H11N.C3H7O3P/c1-7(9)8-5-3-2-4-6-8;1-2-3-7(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/b;3-2-/t7-;/m1./s1 |
InChI-Schlüssel |
CUMLAIKEAHWEFG-POMABLRUSA-N |
Isomerische SMILES |
C/C=C\P(=O)(O)O.C[C@H](C1=CC=CC=C1)N |
Kanonische SMILES |
CC=CP(=O)(O)O.CC(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


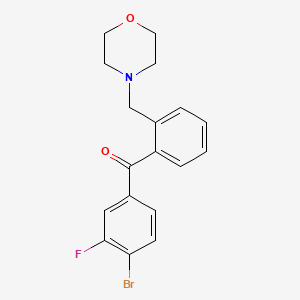
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
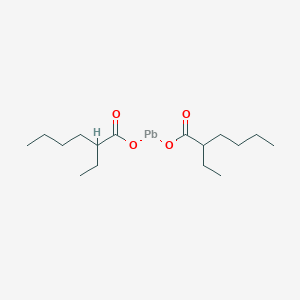

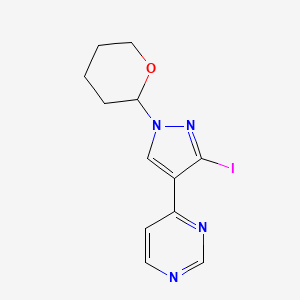


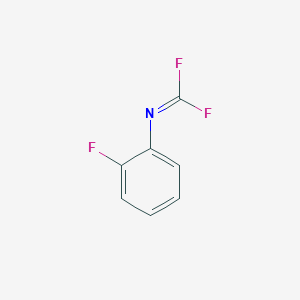



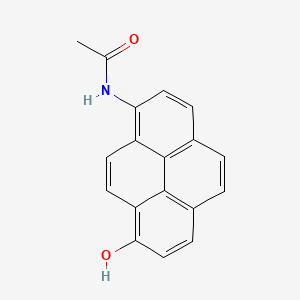
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
